

# Meta-analysis of clinical trials evaluating Disulfiram (related compound) efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sulfiram |           |
| Cat. No.:            | B1681190 | Get Quote |

# A Comparative Meta-Analysis of Disulfiram Efficacy in Clinical Trials

An Objective Guide for Researchers and Drug Development Professionals

Disulfiram, a drug with a long history in the treatment of alcohol use disorder, is gaining renewed interest for its potential applications in other therapeutic areas, including substance abuse and oncology. This guide provides a comprehensive meta-analytical comparison of clinical trials evaluating the efficacy of Disulfiram and its related compounds. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Disulfiram's clinical performance and mechanisms of action.

## **Quantitative Efficacy Data: A Tabular Comparison**

The efficacy of Di**sulfiram** has been evaluated in numerous randomized controlled trials (RCTs), the results of which have been aggregated and analyzed in several meta-analyses. The following tables summarize the key quantitative findings from these studies, comparing Di**sulfiram** to various control groups for the treatment of alcohol use disorder and cocaine dependence.

Table 1: Meta-Analysis of Disulfiram Efficacy for Alcohol Use Disorder



| Compariso<br>n Group                             | Number of<br>Studies | Primary<br>Outcome          | Effect Size<br>(Hedges' g) | 95%<br>Confidence<br>Interval (CI) | Key<br>Findings                                                                             |
|--------------------------------------------------|----------------------|-----------------------------|----------------------------|------------------------------------|---------------------------------------------------------------------------------------------|
| All Controls                                     | 22                   | Abstinence/S<br>uccess Rate | 0.58                       | 0.35 - 0.82                        | Overall, Disulfiram shows a higher success rate compared to controls.[1][2] [3][4][5]       |
| Placebo<br>(Blinded<br>RCTs)                     | -                    | Abstinence/S<br>uccess Rate | 0.01                       | -0.29 - 0.32                       | Blinded studies were unable to distinguish a difference between Disulfiram and placebo. [6] |
| Placebo/No<br>Disulfiram<br>(Open-Label<br>RCTs) | -                    | Abstinence/S<br>uccess Rate | 0.70                       | 0.46 - 0.93                        | In open-label trials, Disulfiram showed significant superiority over controls. [1][2][3][7] |
| Naltrexone                                       | -                    | Abstinence/S<br>uccess Rate | 0.77                       | 0.52 - 1.02                        | Disulfiram was more effective than naltrexone in supporting abstinence. [1][2][3][7]        |



| Acamprosate -   | Abstinence/S<br>uccess Rate | 0.76 | 0.04 - 1.48 | Disulfiram demonstrated greater efficacy compared to acamprosate. [1][2][3][7] |
|-----------------|-----------------------------|------|-------------|--------------------------------------------------------------------------------|
| No Disulfiram - | Abstinence/S<br>uccess Rate | 0.43 | 0.17 - 0.69 | Disulfiram was superior to no pharmacologi cal treatment. [1][2][3][7]         |

Note: Hedges' g is a measure of effect size, with larger values indicating a greater difference between the treatment and control groups.

Table 2: Meta-Analysis of Disulfiram Efficacy for Cocaine Dependence



| Compariso<br>n Group    | Number of<br>Datasets | Primary<br>Outcome          | Effect<br>Measure<br>(RR or<br>SMD) | 95%<br>Confidence<br>Interval (CI) | Key<br>Findings                                                                               |
|-------------------------|-----------------------|-----------------------------|-------------------------------------|------------------------------------|-----------------------------------------------------------------------------------------------|
| Placebo/No<br>Treatment | 3                     | Point<br>Abstinence         | RR: 1.58                            | 1.05 - 2.36                        | Disulfiram may increase the number of people abstinent at the end of treatment.[8]            |
| Placebo/No<br>Treatment | 13                    | Frequency of<br>Cocaine Use | SMD: -0.11                          | -0.39 - 0.17                       | Little to no effect on the frequency of cocaine use. [8][9]                                   |
| Placebo/No<br>Treatment | 7                     | Amount of<br>Cocaine Use    | SMD: -0.00                          | -0.30 - 0.30                       | No significant effect on the amount of cocaine used. [8][9]                                   |
| Placebo/No<br>Treatment | 6                     | Continuous<br>Abstinence    | RR: 1.23                            | 0.80 - 1.91                        | May have little to no effect on continuous abstinence.                                        |
| Naltrexone              | 2                     | Frequency of<br>Cocaine Use | MD: -1.90<br>days                   | -3.37 to -0.43                     | May reduce<br>the frequency<br>of cocaine<br>use<br>compared to<br>naltrexone.[8]<br>[10][11] |



| Naltrexone | 2 | Amount of<br>Cocaine Use | SMD: 0.12 | -0.27 to 0.51 | May have little to no effect on the amount of cocaine use compared to naltrexone.[8] |
|------------|---|--------------------------|-----------|---------------|--------------------------------------------------------------------------------------|
|            |   |                          |           |               |                                                                                      |

Note: RR = Risk Ratio, SMD = Standardized Mean Difference, MD = Mean Difference. A risk ratio greater than 1 suggests a higher probability of the outcome in the Di**sulfiram** group. A standardized mean difference around 0 indicates little to no difference between the groups.

## **Experimental Protocols**

The methodologies employed in the clinical trials included in these meta-analyses are crucial for interpreting the results. While specific protocols vary between studies, the general framework for a randomized controlled trial evaluating Di**sulfiram** efficacy is outlined below.

General Experimental Protocol for Disulfiram Clinical Trials

- Participant Recruitment: Participants are typically recruited based on specific inclusion and exclusion criteria, often including a diagnosis of alcohol or cocaine dependence according to established diagnostic manuals (e.g., DSM-5). A thorough medical and psychiatric screening is conducted to ensure participant safety.[7]
- Informed Consent: All participants provide written informed consent after being fully informed about the study procedures, potential risks, and benefits.
- Randomization: Participants are randomly assigned to a treatment group (Di**sulfiram**) or a control group (e.g., placebo, another active medication, or no medication). Randomization is often stratified by factors such as severity of dependence or co-occurring conditions.
- Blinding: In double-blind studies, neither the participants nor the investigators know who is receiving the active medication or the placebo.[7] However, the noticeable effects of the



Di**sulfiram**-ethanol reaction make true blinding challenging.[7] Open-label studies, where both participants and investigators are aware of the treatment, are also common.[1][2][3][4]

- Intervention:
  - Disulfiram Group: Receives a standardized daily dose of Disulfiram (e.g., 250-500 mg).
     [12]
  - Control Group: Receives a placebo, an alternative medication (e.g., naltrexone, acamprosate), or no pharmacological intervention.[12]
- Concomitant Treatment: All participants typically receive some form of psychosocial intervention, such as cognitive-behavioral therapy, motivational enhancement therapy, or group counseling.
- Outcome Assessment: Primary and secondary outcomes are assessed at baseline and at regular intervals throughout the study. Common outcome measures include:
  - Abstinence: Measured by self-report, corroborated by biological markers (e.g., urine or breathalyzer tests).
  - Frequency and Quantity of Substance Use: Self-reported data on the number of drinking/using days and the amount consumed.
  - Craving: Assessed using validated craving scales.
  - Adverse Events: Systematically monitored and recorded at each study visit.
- Data Analysis: Statistical analyses are performed to compare the outcomes between the
  treatment and control groups. This typically involves intent-to-treat analyses and may include
  subgroup analyses to explore the effects of variables like treatment adherence or comorbidities.

## **Signaling Pathways and Mechanisms of Action**

Di**sulfiram**'s therapeutic effects are rooted in its ability to inhibit key enzymes involved in the metabolism of alcohol and neurotransmitters. The following diagrams illustrate these pathways.





Click to download full resolution via product page

#### Disulfiram's Inhibition of Alcohol Metabolism

The primary mechanism of Di**sulfiram** in treating alcohol use disorder is the irreversible inhibition of aldehyde dehydrogenase (ALDH), specifically the ALDH2 isoform.[13][14] This enzyme is responsible for the breakdown of acetaldehyde, a toxic metabolite of alcohol. By blocking ALDH2, Di**sulfiram** leads to an accumulation of acetaldehyde upon alcohol consumption, causing a highly unpleasant physical reaction known as the Di**sulfiram**-ethanol reaction (DER).[14] This aversive conditioning is intended to deter further alcohol intake.



Click to download full resolution via product page



#### Di**sulfiram**'s Effect on Dopamine Metabolism

In the context of cocaine dependence, Di**sulfiram** is thought to act by inhibiting dopamine  $\beta$ -hydroxylase (DBH).[7][15] This enzyme is responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, Di**sulfiram** increases the levels of dopamine in the synapse, which may help to reduce cocaine craving and the rewarding effects of the drug.[13]

# **Emerging Applications: Disulfiram in Cancer Therapy**

Recent preclinical and clinical studies have explored the potential of Di**sulfiram** as an anticancer agent.[16][17] The proposed mechanism involves the formation of a complex between a Di**sulfiram** metabolite and copper, which then inhibits the proteasome and induces apoptosis in cancer cells.[18] While promising, this application is still in the early stages of investigation. A systematic review of in vitro, animal, and human studies suggests that Di**sulfiram** may enhance apoptosis and inhibit tumor growth, with the greatest anti-tumor activity observed when used in combination therapy or as a nanoparticle-encapsulated molecule.[16]





Click to download full resolution via product page

#### Proposed Anticancer Mechanism of Disulfiram

### Conclusion

This comparative guide synthesizes the current evidence on the efficacy of Disulfiram from meta-analyses of clinical trials. The data clearly support its effectiveness in supervised, open-label settings for the treatment of alcohol use disorder, where it outperforms several other pharmacological interventions. Its role in cocaine dependence is less established, with mixed results across different outcome measures. The exploration of Disulfiram as an anticancer agent represents an exciting new frontier in drug repurposing. Researchers and drug development professionals should consider the nuances of study design, particularly the challenges of blinding, when evaluating the clinical potential of Disulfiram. Future research should continue to explore its efficacy in diverse populations and for novel indications, while also focusing on optimizing treatment adherence and patient selection.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [PDF] Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis |
   Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Disulfiram efficacy in the treatment of alcohol dependence: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis [ideas.repec.org]
- 5. Disulfiram efficacy in the treatment of alcohol dependence: a meta-analysis Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis | PLOS One [journals.plos.org]
- 7. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfiram for the treatment of cocaine dependence PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disulfiram as a medication for the treatment of cocaine dependence | Cochrane [cochrane.org]
- 10. Disulfiram for the treatment of cocaine dependence PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PHARMACOTHERAPIES FOR ADULTS WITH ALCOHOL USE DISORDERS: A SYSTEMATIC REVIEW AND NETWORK META-ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PharmGKB Summary: Disulfiram Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 14. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 15. Disulfiram: Mechanisms, Applications, and Challenges PMC [pmc.ncbi.nlm.nih.gov]



- 16. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disulfiram as a Therapeutic Agent for Metastatic Malignant Melanoma—Old Myth or New Logos? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdlinx.com [mdlinx.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trials evaluating Disulfiram (related compound) efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681190#meta-analysis-of-clinical-trials-evaluating-disulfiram-related-compound-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com